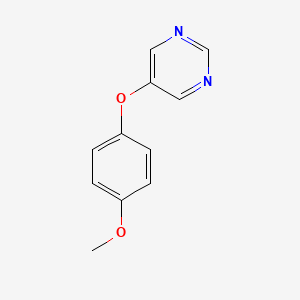

5-(p-Methoxyphenoxy)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-(4-methoxyphenoxy)pyrimidine |

InChI |

InChI=1S/C11H10N2O2/c1-14-9-2-4-10(5-3-9)15-11-6-12-8-13-7-11/h2-8H,1H3 |

InChI Key |

XRUHYKRNHQSCLR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 P Methoxyphenoxy Pyrimidine and Structural Analogs

Foundational and Advanced Approaches to Pyrimidine (B1678525) Ring System Assembly

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. Foundational methods for pyrimidine synthesis often involve the condensation of a 1,3-dicarbonyl compound, or its equivalent, with an amidine or a related nitrogen-containing species. A classic example is the Pinner synthesis, which utilizes the reaction of a dinitrile with an alcohol in the presence of an acid to form an imidate, which is then treated with ammonia (B1221849) to yield the pyrimidine. Another well-established method is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. researchgate.net

More advanced and versatile approaches have been developed to allow for greater substitution patterns and functional group tolerance. nih.gov These include transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, which enable the introduction of various substituents onto a pre-formed pyrimidine core. chemscene.com Cyclization strategies remain a widely adopted and efficient method for constructing fused pyrimidine systems, often starting with the formation of a pyrazole (B372694) or other heterocyclic ring, followed by annulation of the pyrimidine ring. nih.gov Additionally, "skeletal editing" of existing pyrimidine rings through ring-opening and ring-closing cascade reactions has emerged as a novel strategy to access diverse and complex heterocyclic frameworks. rsc.org

Specific Synthetic Routes to 5-(p-Methoxyphenoxy)pyrimidine

The synthesis of this compound is not explicitly detailed in the provided search results. However, based on general principles of pyrimidine synthesis and the synthesis of analogous compounds, a plausible route can be inferred.

Elaboration of Key Precursors and Reaction Conditions

A common strategy for synthesizing 5-phenoxypyrimidines involves the nucleophilic aromatic substitution (SNAr) reaction of a pyrimidine bearing a suitable leaving group at the 5-position with a phenoxide. In the case of this compound, the key precursors would be a 5-halopyrimidine (e.g., 5-bromopyrimidine (B23866) or 5-chloropyrimidine) and p-methoxyphenol.

The reaction would typically be carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The base serves to deprotonate the p-methoxyphenol, generating the more nucleophilic p-methoxyphenoxide anion, which then attacks the electron-deficient C5 position of the pyrimidine ring, displacing the halide. The reaction temperature can vary depending on the reactivity of the specific substrates and the solvent used.

An alternative approach could involve a metal-catalyzed cross-coupling reaction. For instance, a palladium-catalyzed Buchwald-Hartwig amination-type reaction could be employed to couple a 5-halopyrimidine with p-methoxyphenol.

Purification Techniques for this compound

Following the synthesis, purification of the crude product is essential to obtain this compound in high purity. Standard laboratory techniques would be employed for this purpose.

Initially, a work-up procedure would be performed to remove inorganic salts and other water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (such as ethyl acetate (B1210297) or dichloromethane) and water. The organic layer containing the desired product is then separated, washed with brine, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

The primary method for purification of the crude product would be column chromatography on silica (B1680970) gel. actascientific.com A suitable eluent system, likely a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), would be used to separate the target compound from any unreacted starting materials and byproducts. The fractions containing the pure product, as determined by thin-layer chromatography (TLC), would be collected and the solvent evaporated to yield the purified this compound. Recrystallization from an appropriate solvent system could be used as a final purification step to obtain a highly crystalline solid.

Divergent Synthesis of Substituted Phenoxypyrimidine Derivatives

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable for the synthesis of substituted phenoxypyrimidine derivatives, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. epa.govbeilstein-journals.org

A key strategy for the divergent synthesis of these derivatives involves the use of a versatile starting material that can be selectively functionalized at different positions. epa.gov For instance, starting with a dihalopyrimidine allows for sequential and site-selective substitution reactions. One halogen can be displaced with a phenoxy group, and the remaining halogen can then be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of substituents.

Another approach involves the modification of a pre-existing phenoxypyrimidine core. Functional groups on the phenoxy ring or the pyrimidine ring can be manipulated to generate diversity. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functionalities. tandfonline.com Similarly, a hydroxyl group can be alkylated or esterified.

Solvent choice can also play a crucial role in directing the outcome of a reaction, enabling a divergent synthesis from the same starting materials. epa.gov For example, the reaction of a particular substrate in one solvent may favor O-arylation to yield a phenoxypyrimidine, while in another solvent, N-arylation might be preferred, leading to a different class of compounds. epa.gov This solvent-controlled selectivity provides an efficient and regioselective method for generating diverse molecular architectures. epa.gov

The table below illustrates the concept of divergent synthesis with hypothetical examples starting from a common phenoxypyrimidine intermediate.

| Starting Material | Reagent/Condition | Product |

| 5-(p-Hydroxyphenoxy)pyrimidine | Alkyl halide, Base | 5-(p-Alkoxyphenoxy)pyrimidine |

| 5-(p-Aminophenoxy)pyrimidine | Acid chloride, Base | 5-(p-Acetamidophenoxy)pyrimidine |

| 2-Chloro-5-(p-methoxyphenoxy)pyrimidine | Organoboronic acid, Pd catalyst | 2-Aryl-5-(p-methoxyphenoxy)pyrimidine |

| 4-Chloro-5-(p-methoxyphenoxy)pyrimidine | Amine, Heat | 4-Amino-5-(p-methoxyphenoxy)pyrimidine |

Green Chemistry Considerations in Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often rely on hazardous solvents, toxic reagents, and harsh reaction conditions, which can have a significant environmental impact. rasayanjournal.co.in In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly "green" synthetic methods. rasayanjournal.co.innih.gov

Key principles of green chemistry applied to pyrimidine synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.injmaterenvironsci.com Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. jmaterenvironsci.com

Catalysis: Employing catalysts, including biocatalysts and reusable solid-supported catalysts, to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. nih.govbenthamdirect.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the final product, which reduces the number of synthetic steps, minimizes waste, and improves atom economy. rasayanjournal.co.injmaterenvironsci.com

Alternative Energy Sources: Utilizing microwave irradiation and ultrasound as alternative energy sources can significantly reduce reaction times, increase yields, and often lead to cleaner reactions with fewer byproducts. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which can lead to cleaner reactions, higher product yields, and simpler work-up procedures. rasayanjournal.co.in

These green chemistry approaches offer numerous advantages over traditional methods, including higher yields, shorter reaction times, reduced environmental impact, and economic benefits. rasayanjournal.co.in The adoption of these principles is crucial for the sustainable development of chemical processes for the synthesis of pyrimidines and other important chemical compounds. researchgate.netnih.gov

Biological Activities and Mechanistic Studies of 5 P Methoxyphenoxy Pyrimidine and Analogs

Enzyme Inhibition by Phenoxypyrimidine Derivatives

Phenoxypyrimidine derivatives have been extensively studied as inhibitors of several key enzymes involved in various cellular processes. Their ability to selectively target and inhibit these enzymes makes them attractive candidates for therapeutic development.

Dihydrofolate Reductase (DHFR) Inhibitory Mechanisms

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folic acid pathway, responsible for converting dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleic acids and some amino acids. nih.govmdpi.com Consequently, DHFR is a well-established target for antimicrobial and anticancer therapies. rjraap.comresearchgate.net

Phenoxypyrimidine derivatives have emerged as potent inhibitors of DHFR. nobelprize.org The core mechanism of these inhibitors involves competitive binding to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate. nih.gov Suitably substituted diaminopyrimidines, a class to which many phenoxypyrimidine DHFR inhibitors belong, can exhibit thousands of times more activity against bacterial DHFR than mammalian DHFR, making them effective and safe antibiotics. nih.gov

A notable example is the derivative 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine, also known as AF-353. acs.orgnih.gov This compound was identified as a novel inhibitor of Mycobacterium tuberculosis (Mtb) DHFR. acs.org Subsequent research has led to the development of analogs with potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). acs.orgnih.gov For instance, the representative compound j9, derived from AF-353, directly binds to S. aureus DHFR (SaDHFR) and strongly inhibits its enzymatic activity with an IC₅₀ of 0.97 nM. nih.gov

| Compound | Target Organism/Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| AF-353 (h1) | Mycobacterium tuberculosis DHFR | Not specified |

| j9 (AF-353 derivative) | Staphylococcus aureus DHFR (SaDHFR) | 0.97 nM |

Kinase Inhibitory Activities (e.g., ERK, EGFR, FAK, HPK1)

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Phenoxypyrimidine derivatives have been identified as potent inhibitors of several kinases.

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a key player in inflammatory responses. nih.govresearchgate.net Phenoxypyrimidine derivatives have been developed as inhibitors of p38α kinase, with some compounds demonstrating IC₅₀ values in the nanomolar range. nih.gov Quantitative structure-activity relationship (QSAR) studies have revealed that the inhibitory activity of these compounds is influenced by steric effects, hydrogen bonding, and electronic properties. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when deregulated, can lead to cancer development. ibs.re.kr A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives have been designed as dual inhibitors of EGFR and ErbB-2 kinases. nih.gov Certain compounds in this series, such as compound 6 and 11, have shown significant inhibitory activity against both kinases, with IC₅₀ values in the nanomolar range, and have also demonstrated potent antiproliferative effects in cancer cell lines. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many advanced-stage cancers. acs.orgdundee.ac.uk 2-Aminiophenyl-4-phenoxypyrimidines have been identified as having a unique binding mode to FAK, leading to exquisite kinase selectivity. d-nb.info BI 853520, a potent and selective FAK inhibitor based on this scaffold, has been investigated in clinical trials. acs.org

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of immune responses, making it a promising target for cancer immunotherapy. nih.gov The development of small-molecule inhibitors of HPK1 is an active area of research, and phenoxypyrimidine-containing structures have been explored for this purpose. nih.govgoogle.com

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl) imidazoles | p38α MAPK | IC₅₀ values ranging from 6.0 to 650 nM. nih.gov |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines | EGFR/ErbB-2 | Dual inhibition with IC₅₀ values in the nanomolar range. nih.gov |

| 2-Aminiophenyl-4-phenoxypyrimidines (e.g., BI 853520) | FAK | High potency and selectivity. acs.orgd-nb.info |

| Phenoxypyrimidine-containing structures | HPK1 | Under investigation as potential cancer immunotherapy agents. nih.govgoogle.com |

Other Identified Enzymatic Targets

Beyond DHFR and kinases, phenoxypyrimidine derivatives have shown inhibitory activity against other enzymes.

MurE Ligase: MurE is an essential enzyme in bacterial cell wall biosynthesis, making it an attractive target for the development of broad-spectrum antibiotics. researchgate.net Phenoxypyrimidine derivatives have been investigated as potential inhibitors of E. coli MurE. researchgate.net

HIV Reverse Transcriptase: 2-Chloro-4-phenoxypyrimidine has demonstrated anti-HIV activity by inhibiting HIV reverse transcriptase, as well as DNA and RNA polymerase. biosynth.com

Thymidylate Kinase: Certain 5-substituted pyrimidines have been shown to inhibit thymidylate kinase, an enzyme involved in DNA synthesis. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF-1R): The phenoxypyrimidine scaffold is considered privileged for CSF-1R inhibitors. nih.gov GW2580, a 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine, selectively inhibits cFMS kinase (the receptor for CSF-1). nih.gov

Receptor Modulation by Phenoxypyrimidine Derivatives

In addition to enzyme inhibition, phenoxypyrimidine derivatives can also modulate the activity of various receptors, acting as either antagonists or allosteric modulators.

Allosteric Modulation of Purinergic Receptors (e.g., P2X3)

Purinergic P2X3 receptors are ATP-gated ion channels primarily located on sensory neurons and are implicated in pain and chronic cough. unicam.itnih.gov Phenoxypyrimidine derivatives have been developed as potent and selective negative allosteric modulators of P2X3 and P2X2/3 receptors. unicam.it

Gefapixant, a diaminopyrimidine derivative, is a notable example that binds to an allosteric site on the P2X3 receptor, distinct from the ATP binding site. unicam.itresearchgate.net This binding induces a conformational change that inhibits channel function. tmc.edu Another compound, 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353 or RO-4), is also a potent negative allosteric modulator of P2X3 receptors with an IC₅₀ of 3.16 nM. unicam.it The selectivity of these compounds for P2X3 over other P2X subtypes is a key factor in their therapeutic potential, as it may reduce side effects such as taste disturbance, which is associated with the blockade of P2X2/3 receptors. nih.govtmc.edu

| Compound | Receptor Target | Activity | IC₅₀ |

|---|---|---|---|

| Gefapixant (AF-219) | P2X3, P2X2/3 | Negative Allosteric Modulator | 0.03 µM (P2X3), 0.250 µM (P2X2/3) unicam.it |

| AF-353 (RO-4) | P2X3, P2X2/3 | Negative Allosteric Modulator | 3.16 nM (P2X3) unicam.it |

Endothelin Receptor Antagonism

The endothelin system plays a role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases. While the provided search results primarily focus on enzyme inhibition and P2X3 receptor modulation, the initial query included endothelin receptor antagonism as a potential activity of phenoxypyrimidine derivatives. However, the search results did not yield specific information on 5-(p-Methoxyphenoxy)pyrimidine or its close analogs acting as endothelin receptor antagonists. The research landscape for phenoxypyrimidine derivatives is vast, and while this specific activity was not found in the current search, it does not preclude its existence. Further investigation would be required to definitively address this area.

Modulation of Specific Biological Pathways

The therapeutic potential of this compound and its analogs stems from their ability to interact with and modulate specific biological pathways. Research has highlighted their mechanisms of action in antimicrobial, antimalarial, anticancer, and anti-inflammatory contexts, often involving the inhibition of key enzymes or interference with cellular signaling cascades.

Antimicrobial and Antimalarial Mechanisms

The antimicrobial and antimalarial activities of this compound analogs are prominently linked to the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making its disruption lethal to pathogens.

A key mechanism of action is the inhibition of DHFR in bacteria. researchgate.net For instance, a derivative, 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (also known as AF-353 or h1), was identified as a novel inhibitor of Mycobacterium tuberculosis (Mtb) DHFR. acs.orgnih.gov Further structure-activity relationship studies led to the development of compound j9 , which showed potent antibacterial activity against Staphylococcus aureus by directly binding to and inhibiting its DHFR enzyme (SaDHFR) with a very low inhibition constant. acs.orgnih.gov This compound demonstrated efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection, highlighting its potential to combat drug-resistant bacteria. acs.orgnih.gov The inhibition of DHFR by these pyrimidine (B1678525) derivatives disrupts the bacterial ability to produce essential metabolites, leading to a potent antimicrobial effect. researchgate.net

Table 1: DHFR Inhibition by Pyrimidine Analogs

| Compound | Target Enzyme | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|---|

| j9 | S. aureus DHFR (SaDHFR) | 0.00097 | N/A | |

| 3d | S. aureus DHFR (SaDHFR) | 0.769 | Trimethoprim | 0.255 |

| 3e | E. coli DHFR (EcDHFR) | 0.158 | Trimethoprim | 0.226 |

In the context of malaria, pyrimidine derivatives have been investigated for their ability to target the Plasmodium parasite. google.com A series of 5-phenoxy primaquine (B1584692) analogs, which feature a core structure related to 5-phenoxypyrimidine, were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. mdpi.com Primaquine itself is known for its activity against the liver stages of the parasite but has weaker activity against the blood stage. mdpi.com Most of the synthesized 5-phenoxy analogs demonstrated a notable improvement in blood-stage antimalarial activity compared to the parent compound, primaquine. mdpi.com This suggests that the phenoxy-pyrimidine scaffold can enhance the schizontocidal activity required to treat active malaria infections. mdpi.com

Table 2: Antimalarial Activity of 5-Phenoxy Primaquine Analogs

| Compound | P. falciparum 3D7 IC₅₀ (μM) | Vero Cell Cytotoxicity CC₅₀ (μM) |

|---|---|---|

| Primaquine | 11.33 | >100 |

| 7a | 3.65 | >100 |

| 7b | 4.27 | >100 |

| 7c | 4.50 | >100 |

| 7d | 8.20 | >100 |

| 7e | 5.73 | >100 |

| 7f | 4.51 | >100 |

| 7g | 4.01 | >100 |

| 7h | 14.07 | >100 |

Anticancer Activity and Associated Cellular Pathways

The anticancer properties of this compound analogs are linked to their ability to interfere with cellular pathways critical for cancer cell proliferation and survival. smolecule.com The mechanisms are diverse and include the inhibition of key enzymes like DHFR and the modulation of signaling cascades such as the PI3K/AKT pathway. researchgate.netnih.gov

The inhibition of human DHFR is one established anticancer mechanism. researchgate.net Compound 3e , a quinazolinone derivative with a structure related to the pyrimidine series, demonstrated a promising antiproliferative effect against a range of cancer cells, including leukemia and lung cancer lines. researchgate.net It was found to inhibit human DHFR, which is a validated target for chemotherapy, thereby disrupting DNA synthesis in rapidly dividing cancer cells. researchgate.net

Another significant mechanism involves the inhibition of the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival. nih.gov A novel series of pyrimidine-5-carbonitrile derivatives featuring a 4-(4-methoxyphenyl) group was developed and tested against leukemia (K562) and breast cancer (MCF-7) cell lines. nih.gov Compound 7f from this series was particularly potent, demonstrating strong inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1. nih.gov Mechanistic studies revealed that this compound induced cell cycle arrest at the S-phase, followed by apoptosis mediated by caspase 3. nih.gov These findings position such derivatives as multi-acting inhibitors targeting the PI3K/AKT axis. nih.gov

Table 3: Anticancer Activity of Pyrimidine Analog 7f via Enzyme Inhibition

| Target Enzyme | IC₅₀ (μM) |

|---|---|

| PI3Kδ | 6.99 |

| PI3Kγ | 4.01 |

| AKT-1 | 3.36 |

Anti-Inflammatory and Other Pharmacological Profiles

Derivatives of this compound have also been explored for their anti-inflammatory potential. The mechanisms underlying these effects often involve the inhibition of key mediators of the inflammatory response, such as pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). evitachem.comgoogle.com

Research into 6-phenoxypyrimidine derivatives has shown that specific compounds can significantly inhibit the production of pro-inflammatory cytokines. google.com For example, the compound (E)-5-((3,5-dimethoxybenzylidene)amino)-4-(4-methoxyphenoxy)-N-(4-morpholinophenyl)pyrimidine-2-amine was found to suppress the production of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1-beta (IL-1β). google.com These cytokines are central to the inflammatory cascade, and their inhibition represents a direct anti-inflammatory mechanism.

Additionally, other related pyrimidine structures are thought to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. evitachem.com The COX enzymes are responsible for the synthesis of prostaglandins, which are key players in inflammation and pain. While not directly demonstrated for this compound itself, this represents a plausible mechanism for analogs within this chemical class. evitachem.com

Table 4: Anti-Inflammatory Cytokine Inhibition

| Compound | Inhibited Cytokines |

|---|---|

| (E)-5-((3,5-dimethoxybenzylidene)amino)-4-(4-methoxyphenoxy)-N-(4-morpholinophenyl)pyrimidine-2-amine | Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-α (TNF-α) | |

| Interleukin-1β (IL-1β) |

Computational Chemistry and in Silico Approaches in Phenoxypyrimidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For phenoxypyrimidine derivatives, this method is crucial for understanding how they interact with the binding sites of key biological targets, such as protein kinases, which are often implicated in diseases like cancer.

Molecular docking simulations predict how 5-(p-Methoxyphenoxy)pyrimidine and its analogs fit into the active site of a target protein, adopting specific conformations known as binding modes. The stability of these interactions is quantified by a docking score, which estimates the binding affinity (often expressed in kcal/mol). A lower, more negative docking score typically indicates a stronger, more favorable binding interaction.

For instance, in studies involving pyrimidine (B1678525) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers, docking simulations are used to compare the binding affinities of novel compounds against known inhibitors like Erlotinib. These simulations can reveal that a specific derivative may exhibit a comparable or even superior binding affinity to the standard drug, marking it as a promising candidate for further development. bbrc.inbohrium.comdovepress.com The binding energies of various heterocyclic compounds, including those with pyrimidine cores, are systematically calculated to rank potential inhibitors. bbrc.in

Table 1: Example Docking Scores for Pyrimidine Derivatives against EGFR

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Erlotinib (Reference) | EGFR (PDB: 1M17) | -9.192 |

| Pyrimidine Derivative A | EGFR (PDB: 1M17) | -9.439 |

| Pyrimidine Derivative B | EGFR (PDB: 1M17) | -8.750 |

| Pyrimidine Derivative C | EGFR (PDB: 1M17) | -9.015 |

Note: This table is illustrative, based on representative data from docking studies of heterocyclic compounds against EGFR. bbrc.in

Beyond predicting affinity, docking studies elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's biological activity and selectivity. For phenoxypyrimidine derivatives targeting kinases, these often include:

Hydrogen Bonds: Crucial for anchoring the ligand within the active site. For example, the nitrogen atoms in the pyrimidine ring frequently act as hydrogen bond acceptors, forming interactions with backbone residues in the hinge region of the kinase, such as Methionine 769 (Met 769) in EGFR. bbrc.inbohrium.com

Hydrophobic Interactions: The phenoxy group and other aromatic parts of the molecule often engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity.

Pi-Pi Stacking: Aromatic rings in the ligand can stack with the side chains of aromatic amino acids like Phenylalanine (Phe) or Tyrosine (Tyr) in the target protein.

Analysis of docked poses reveals which amino acid residues are critical for binding. For example, studies on EGFR inhibitors have shown that interactions with residues like Met 769 and Cysteine 773 (Cys 773) are vital for potent inhibition. bbrc.inbohrium.com This information is invaluable for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance these key interactions and improve potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For phenoxypyrimidine research, QSAR models are developed to predict the inhibitory activity of new derivatives based on their physicochemical properties and structural features, known as molecular descriptors. nih.gov

A QSAR study on phenoxypyrimidine derivatives as inhibitors of p38 kinase, a protein involved in inflammatory diseases, revealed that the biological activity was significantly influenced by steric, hydrogen bonding, and electronic properties. nih.gov The models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power.

The resulting QSAR models are typically expressed as a linear or non-linear equation. A highly predictive model, as indicated by statistical parameters like a high R² value, can accurately forecast the activity of untested molecules. nih.gov This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis and testing of only the most promising candidates.

Table 2: Key Molecular Descriptors in a QSAR Model for Phenoxypyrimidine Derivatives

| Descriptor Type | Description | Influence on Activity |

|---|---|---|

| Steric | Describes the size and shape of the molecule. | Optimal bulk and shape in certain positions can enhance binding. |

| Electronic | Relates to the electronic properties, such as charge distribution. | Can influence electrostatic and hydrogen bonding interactions. |

| Hydrogen Bonding | Accounts for the potential to form hydrogen bonds. | Crucial for anchoring the ligand to the target protein. |

This table is a conceptual representation based on findings from QSAR studies on phenoxypyrimidine derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.commdpi.com This technique is applied to phenoxypyrimidine-protein complexes to assess their stability and to analyze the conformational changes that occur upon binding. mdpi.com

By running simulations for nanoseconds or longer, researchers can observe whether the ligand remains stably bound in its predicted docking pose. mdpi.com Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, low RMSD value suggests the complex is in a stable conformation. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in certain regions of the protein can reveal flexible loops or domains that may be important for ligand entry or binding. mdpi.com

MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing greater confidence in the proposed binding mode. nih.gov These simulations are crucial for understanding the dynamic nature of drug-target interactions and for refining the design of more effective inhibitors. veterinaria.orgnih.gov

Virtual Screening for Novel Phenoxypyrimidine Scaffolds and Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is instrumental in discovering novel chemical scaffolds, including new variations of the phenoxypyrimidine core. The process typically involves a multi-step workflow that combines different computational methods to filter down a large initial database to a manageable number of promising "hits" for experimental testing. mdpi.com

The screening process often begins with ligand-based methods, such as searching for molecules with structural similarity to known active compounds, or structure-based methods, where millions of compounds are docked into the target's binding site. nih.govmdpi.com The top-scoring compounds from this initial high-throughput virtual screening (HTVS) are then subjected to more rigorous docking protocols and further filtering based on drug-like properties (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govmdpi.com This hierarchical approach efficiently identifies diverse and novel hit compounds with the potential to be developed into new drugs. mdpi.comfrontiersin.org

Chemoproteomic and Metabolomic Approaches for Target Identification

When the precise biological target of a bioactive compound is unknown, or to identify potential off-targets, advanced experimental and computational techniques like chemoproteomics and metabolomics are employed.

Chemoproteomics aims to identify the protein interaction partners of a small molecule within a complex biological sample, such as a cell lysate. drugdiscoverychemistry.com A common strategy involves creating a chemical probe by attaching the phenoxypyrimidine scaffold to a solid support (like Sepharose beads). nih.gov This probe is then used as "bait" to capture proteins from the lysate that bind to it. The captured proteins are subsequently identified using mass spectrometry. This powerful technique has been used to identify dozens of protein kinase targets for pyrido[2,3-d]pyrimidine (B1209978) inhibitors, revealing previously unknown activities and therapeutic potentials. nih.gov

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. When a cell is treated with a compound like this compound, changes in the levels of specific metabolites can provide clues about which metabolic pathways are being affected. researchgate.netnih.gov By analyzing these metabolic fingerprints, researchers can infer the compound's mechanism of action and identify its molecular target. researchgate.netnih.gov For example, if a compound causes a buildup of metabolites in the pyrimidine synthesis pathway, it strongly suggests that it inhibits an enzyme involved in that process. mdpi.comresearchgate.netfrontiersin.org These "omics" approaches provide a systems-level view of a drug's effects and are invaluable for target deconvolution and understanding its broader biological impact. researchgate.net

Future Directions and Emerging Research Perspectives for 5 P Methoxyphenoxy Pyrimidine

The phenoxypyrimidine scaffold, exemplified by 5-(p-Methoxyphenoxy)pyrimidine, represents a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. As research in this area continues to evolve, several key future directions and emerging perspectives are poised to unlock the full therapeutic potential of this chemical class. These avenues of research focus on exploring new biological space, leveraging advanced synthetic and computational technologies, and adopting innovative drug discovery paradigms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(p-Methoxyphenoxy)pyrimidine, and how is its purity validated?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution between 5-bromopyrimidine and p-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF). Critical purification steps include column chromatography and recrystallization. Structural validation requires ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, pyrimidine protons at δ ~8.5–9.0 ppm) and HRMS for molecular weight confirmation. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How can researchers characterize the electronic effects of the p-methoxyphenoxy group on pyrimidine reactivity?

- Answer : Computational tools like DFT calculations (e.g., Gaussian09) assess electron density distribution, revealing how the methoxy group’s electron-donating resonance stabilizes the pyrimidine ring. Experimentally, Hammett substituent constants (σ) correlate with reaction rates in electrophilic substitution or oxidation studies .

Advanced Research Questions

Q. What structural insights explain the enhanced binding affinity of this compound derivatives to PPARγ compared to rosiglitazone?

- Answer : Molecular docking (e.g., AutoDock Vina) using PPARγ’s crystal structure (PDB: 1K74) shows the p-methoxyphenoxy group occupies a hydrophobic pocket near helix 3, forming van der Waals contacts with Leu330 and Leu333. The methoxy oxygen may engage in weak hydrogen bonding with Tyr327, enhancing binding by ~12-fold compared to rosiglitazone’s thiazolidinedione core .

Q. How does the p-methoxyphenoxy substituent influence selectivity for mPGES-1 over COX-2 in anti-inflammatory drug design?

- Answer : In vitro assays using recombinant mPGES-1 and COX-2 enzymes reveal that the substituent’s bulk and orientation reduce COX-2 inhibition. Competitive ELISA for PGE₂ production (IC₅₀ ~41–622 nM for mPGES-1 vs. >10 µM for COX-2) and surface plasmon resonance (SPR) binding kinetics confirm selectivity. The substituent avoids steric clashes with COX-2’s larger active site .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound derivatives across studies?

- Answer : Standardize assay conditions:

- Enzyme source : Use purified human mPGES-1 (vs. rodent isoforms).

- Substrate concentration : Maintain PGH₂ at Km (~20 µM).

- Inhibition mode : Determine Ki via Lineweaver-Burk plots to distinguish competitive vs. allosteric mechanisms.

Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry ) to rule off-target effects .

Q. How can researchers optimize pharmacokinetic properties of this compound analogs without compromising potency?

- Answer :

- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (amides) to reduce CYP450-mediated oxidation.

- Solubility : Introduce polar groups (e.g., carboxylates) at the pyrimidine 2-position while retaining the p-methoxyphenoxy moiety for target engagement.

Validate via human liver microsome assays and logP measurements (target logP <5) .

Methodological Guidance

Q. What in silico tools predict the impact of p-methoxyphenoxy modifications on drug-likeness?

- Answer : Use SwissADME for bioavailability radar charts and AdmetSAR for toxicity predictions. Key parameters:

- TPSA : <140 Ų (optimal permeability).

- Lipinski violations : ≤1.

Pair with molecular dynamics simulations (e.g., GROMACS) to assess conformational stability in target binding pockets .

Q. How to design a SAR study to evaluate pyrimidine substituent effects on anti-inflammatory activity?

- Answer :

- Variable substituents : Test halogen (Cl, F), alkyl (methyl, ethyl), and polar (OH, COOH) groups at pyrimidine positions 2 and 4.

- Assays :

- mPGES-1 inhibition (IC₅₀).

- Cellular efficacy : LPS-stimulated IL-6/TNF-α suppression in RAW264.7 macrophages.

Analyze trends using 3D-QSAR (e.g., CoMFA) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.